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The study of viral entry is paramount to understanding pathogenesis and developing effective
antiviral therapies. The intricate dance between a virus and its host cell begins at the cell
surface, a process governed by specific molecular interactions that culminate in the delivery of
the viral genome into the cytoplasm. The Avidin-Biotin Macromolecular Assembly (ABMA)
system, leveraging the remarkably strong and specific non-covalent interaction between avidin
and biotin (Kd = 10-15 M), offers a versatile and robust platform to dissect these early events of
viral infection.[1][2] This technology enables the precise labeling and tracking of viral particles,
facilitating detailed investigations into virus-receptor binding, internalization, and membrane
fusion.

Principle of the Avidin-Biotin System in Viral Entry
Studies

The core of the ABMA technology lies in the covalent attachment of biotin to a virus or viral
component of interest. This "biotinylated" virus can then be detected or manipulated through its
high-affinity interaction with avidin or its derivatives, such as streptavidin, which can be
conjugated to various reporters (e.g., fluorescent dyes, enzymes) or immobilized on surfaces.
This system allows for a modular and highly sensitive approach to studying the initial steps of
the viral life cycle.

Key Applications in Viral Entry Research
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The versatility of the avidin-biotin system has led to its application in a wide array of
experimental setups designed to probe the mechanisms of viral entry.

Virus-Receptor Binding Assays

Understanding the affinity and specificity of a virus for its cellular receptor(s) is fundamental.
Biotinylating purified virions or recombinant viral attachment proteins allows for quantitative
assessment of their binding to host cells or purified receptors.

a. Flow Cytometry-Based Binding Assay: This method quantifies the binding of biotinylated
virus to the surface of host cells. Cells are incubated with the biotinylated virus, followed by
staining with a fluorescently labeled avidin or streptavidin conjugate. The fluorescence intensity,
measured by flow cytometry, is proportional to the amount of bound virus.[3][4][5]

b. Solid-Phase Binding Assay: In this setup, either the biotinylated viral protein or the host cell
receptor is immobilized on a solid support, such as a microplate well. The binding partner is
then added, and the interaction is detected using an avidin-enzyme conjugate that generates a
colorimetric or chemiluminescent signal. This assay is particularly useful for high-throughput
screening of potential entry inhibitors.

Viral Internalization Assays

Distinguishing between viruses attached to the cell surface and those that have been
successfully internalized is crucial for understanding the dynamics of viral uptake. The avidin-
biotin system provides an elegant solution to this challenge.

A common strategy involves incubating cells with biotinylated virus at a low temperature (e.g.,
4°C) to allow attachment but prevent internalization. To specifically detect internalized virions,
the cells are then treated with avidin or streptavidin to block any externally exposed biotin. After
this blocking step, the cells are warmed to 37°C to permit internalization. Subsequently, the
cells are permeabilized, and the internalized, biotinylated viruses are detected with a
fluorescently labeled avidin/streptavidin conjugate.

Virus-Cell Fusion Studies

For enveloped viruses, entry is completed by the fusion of the viral envelope with a host cell
membrane. The avidin-biotin system can be adapted to study this process. One innovative
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approach utilizes a biotin-streptavidin-biotin bridge to enhance cell-cell fusion, a model for
virus-cell fusion. In this system, one cell population is biotinylated, while the other is coated with
streptavidin. The strong interaction brings the two cell types into close proximity, facilitating
fusion events induced by fusogenic agents or viral fusion proteins.

Proximity Biotinylation to Identify Viral-Host Interactions

Proximity biotinylation (ProB) is a powerful technique to identify transient and low-affinity
protein-protein interactions that occur during viral entry. In this method, a viral glycoprotein is
fused to a biotin ligase (such as BirA), and host cell proteins in close proximity are biotinylated.
These biotinylated host proteins can then be captured using avidin-beads and identified by
mass spectrometry, providing a snapshot of the molecular neighborhood of the viral entry
machinery.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies utilizing avidin-
biotin systems to investigate viral entry.
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Experiment

Virus/Viral

Protein

Cell Line

Key Finding Reference

Virus Binding
Assay

Influenza A Virus
(IAV) HIN1,
H3N2; Influenza
B Virus (IBV)

Yamagata

Optimal
immobilization of
influenza strains
was achieved
with 10 uM of
biotinylated
PEG-sialic acid,
1000 pg/mL
biotinylated BSA,
and 100 pg/mL

avidin.

Transduction of

Biotinylated Cells

Adenovirus-
Fiber-BAP

K562

Transduction of
biotinylated K562
cells by
biotinylated
adenovirus was
significantly
enhanced in the
presence of

neutravidin.

Inhibition of

Receptor Binding

Avian Sarcoma
and Leukosis
Virus (ASLV)
EnvA

NIH 3T3, 293T

A monoclonal
antibody
inhibited the
binding of a
biotinylated
receptor
fragment (s47) to
the viral
envelope protein
ina
concentration-
dependent

manner.
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Proximity
Biotinylation Condition Value Reference
Parameter
Biotin Pulse For ProB assay in
. 20 uM

Concentration CHO-K1 cells

o ) For ProB assay in ]
Biotin Pulse Duration 5 minutes

CHO-K1 cells

Streptavidin-HRP

Dilution

For Western blot
detection of

biotinylated proteins

1:7,000 - 1:10,000

Experimental Protocols

Protocol 1: Biotinylation of Viral Particles

This protocol describes the general steps for biotinylating purified virus preparations.

Materials:

Procedure:

Purified virus stock

Phosphate-buffered saline (PBS), pH 7.4

Dialysis cassette or desalting column

Biotinylation reagent (e.g., EZ-Link™ Sulfo-NHS-LC-Biotin)

e Prepare the virus stock in a buffer free of primary amines (e.g., PBS).

o Prepare the biotinylation reagent according to the manufacturer's instructions. A common

starting point is a 20-fold molar excess of biotin reagent to viral protein.

« Add the biotinylation reagent to the virus suspension and incubate for 30 minutes at room

temperature or 2 hours on ice.

© 2025 BenchChem. All rights reserved.

5/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2932051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Quench the reaction by adding a quenching buffer (e.g., Tris-buffered saline).

 Remove the excess, unreacted biotin by dialysis against PBS or by using a desalting
column.

» Store the biotinylated virus at -80°C in small aliquots.

Protocol 2: Flow Cytometry-Based Virus Binding and
Internalization Assay

This protocol allows for the quantification of both cell-surface bound and internalized viral
particles.

Materials:

 Biotinylated virus

e Host cell line (e.g., A549 cells)

o Complete cell culture medium

e PBS

e Bovine serum albumin (BSA)

o Streptavidin-Cy3 (or other fluorescently labeled streptavidin)
o Unlabeled streptavidin

 Fixation buffer (e.g., 4% paraformaldehyde in PBS)

» Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
e Flow cytometer

Procedure:

Part A: Virus Binding Assay
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e Seed host cells in a multi-well plate and grow to confluency.
o Pre-chill the cells on ice for 10 minutes.

 Incubate the cells with pre-chilled biotinylated virus in serum-free medium for 1 hour on ice to
allow binding.

o Wash the cells three times with cold PBS to remove unbound virus.
 Fix the cells with fixation buffer for 15 minutes at room temperature.
e Wash the cells with PBS.

 Incubate the cells with fluorescently labeled streptavidin in PBS containing 1% BSA for 1
hour at room temperature in the dark.

e Wash the cells three times with PBS.

o Resuspend the cells in PBS and analyze by flow cytometry.
Part B: Virus Internalization Assay

» Follow steps 1-3 from the Virus Binding Assay.

e Wash the cells three times with cold PBS.

o To block extracellular biotin, incubate the cells with unlabeled streptavidin for 30 minutes on
ice.

e Wash the cells with cold PBS.

e Add pre-warmed complete medium and transfer the cells to a 37°C incubator for the desired
internalization time (e.g., 30-60 minutes).

o Wash the cells with PBS.
e Fix the cells as in the binding assay.

o Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
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e \Wash the cells with PBS.

 Incubate with fluorescently labeled streptavidin as in the binding assay.

e Wash the cells and analyze by flow cytometry.

Visualizations
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Wash
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Caption: Workflow for quantifying virus binding to host cells.

Virus Internalization Assay Workflow
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Caption: Workflow for quantifying virus internalization.

Proximity Biotinylation (ProB) Principle

Biotinylated Host Protein Streptavidin Beads

Mass Spectrometry
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Caption: Principle of Proximity Biotinylation for identifying interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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